5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

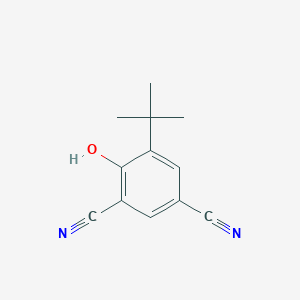

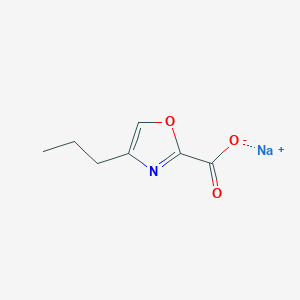

5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is also known as Ionox 330.

Molecular Structure Analysis

The molecular structure of 5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile consists of a benzene ring substituted with a tert-butyl group, two cyano groups, and a hydroxy group .科学的研究の応用

Corrosion Inhibition

One significant application of derivatives similar to "5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile" is in corrosion inhibition. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have been synthesized and shown to effectively inhibit corrosion on mild steel in acidic conditions. These compounds exhibit high inhibition efficiencies due to their adsorption on the metal surface, following the Langmuir adsorption isotherm, supported by electrochemical, thermodynamic, and quantum chemical investigations (Verma, Quraishi, & Singh, 2015).

Battery Overcharge Protection

Derivatives like 3,5-di-tert-butyl-1,2-dimethoxybenzene have been explored for their potential in enhancing lithium-ion battery safety. As new redox shuttle additives, these compounds offer overcharge protection to batteries, although their electrochemical stability may vary. The detailed structural and electrochemical analyses help in understanding their suitability and performance in practical applications (Zhang et al., 2010).

Advanced Material Synthesis

Another area of application is in the synthesis of advanced materials, such as polyamides and polyimides with specific properties. For example, ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been developed. These materials exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).

Pharmaceutical and Biochemical Research

While the initial request excludes drug usage and dosage information, it's worth noting that derivatives of "5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile" have been studied for their biochemical applications, including their action as powerful uncouplers of respiratory-chain phosphorylation. This illustrates their potential in studying fundamental biochemical processes and in developing therapeutic agents (Muraoka & Terada, 1972).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-tert-butyl-4-hydroxybenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-12(2,3)10-5-8(6-13)4-9(7-14)11(10)15/h4-5,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISLOWKFVLWGKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl-4-hydroxybenzene-1,3-dicarbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2590124.png)

![N-(2-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2590128.png)

![2-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2590135.png)

![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2590138.png)